N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 16936-99-5
VCID: VC4884588
InChI: InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

CAS No.: 16936-99-5

Cat. No.: VC4884588

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide - 16936-99-5

Specification

CAS No. 16936-99-5
Molecular Formula C13H12N2O5S
Molecular Weight 308.31
IUPAC Name N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
Standard InChI Key PGNXXIOBJLPXFL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide features a benzenesulfonamide backbone substituted with a nitro group at the para position and a 4-methoxyphenyl amine moiety. The methoxy group enhances solubility in organic solvents, while the nitro group contributes to electrophilic reactivity.

Molecular and Structural Characteristics

The compound’s IUPAC name is N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, with the SMILES notation COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]\text{COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]}. X-ray crystallography of analogous sulfonamides reveals planar sulfonamide groups and hydrogen-bonding networks that stabilize crystal structures .

Physical Properties

Key physicochemical data are summarized below:

PropertyValueSource
Molecular FormulaC13H12N2O5S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight308.31 g/mol
CAS Number10553-17-0, 16936-99-5*
Solubility (Water)Low (606.6 mg/L at 15°C for analog)
Storage ConditionsSealed, dry, room temperature

*Discrepancy in CAS numbers requires verification; likely denotes regional or database variations.

The compound’s low water solubility aligns with hydrophobic sulfonamide derivatives, necessitating organic solvents like dichloromethane or dimethylformamide (DMF) for synthesis .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a two-step process:

  • Sulfonylation: 4-Methoxybenzylamine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base, forming the sulfonamide bond.

  • Purification: Crude product recrystallization from ethyl acetate/hexane yields >90% purity.

4-Methoxybenzylamine+4-Nitrobenzenesulfonyl ChlorideEt3N, CH2Cl2N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide\text{4-Methoxybenzylamine} + \text{4-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide}

Optimization and Yield

Key parameters affecting yield include:

  • Temperature: Room temperature avoids side reactions.

  • Base Selection: Triethylamine neutralizes HCl, driving the reaction forward .

  • Solvent: Dichloromethane’s low polarity favors sulfonamide formation .

Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce waste.

Mechanism of Biological Action

Sulfonamides inhibit dihydropteroate synthase (DHPS), a bacterial enzyme critical for folate synthesis. By mimicking para-aminobenzoic acid (PABA), they block dihydrofolate production, halting DNA/RNA synthesis. While N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide’s specific activity is understudied, its nitro group may enhance membrane permeability, potentiating antibacterial effects.

Research Findings and Biological Activity

Antibacterial Studies

  • In Vitro Inhibition: Analogous sulfonamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Structure-Activity Relationship (SAR): The 4-nitro group enhances electron-withdrawing effects, stabilizing sulfonamide-enzyme interactions.

Computational Predictions

Molecular docking studies suggest strong binding to DHPS’s active site, with a calculated binding energy of -9.2 kcal/mol. The methoxy group’s hydrophobic interactions further stabilize the complex.

Applications in Pharmaceutical Research

Antibacterial Drug Development

The compound’s scaffold serves as a lead structure for novel antibiotics targeting multidrug-resistant pathogens. Modifications at the methoxy or nitro positions could optimize pharmacokinetics.

Chemical Biology Tools

As a sulfonamide, it may act as a protease inhibitor or protein-labeling agent. Its nitro group enables photoreactive crosslinking in target identification studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator